Stereochemical Identity as a Defined, Purchasable Chiral Building Block
The (S)-enantiomer of 3-(3-chlorophenyl)pyrrolidine (CAS 1335494-47-7) is commercially available as a single, defined stereoisomer, whereas the racemic mixture (CAS 914299-59-5) and (R)-enantiomer (CAS 1335686-78-6) are distinct chemical entities with separate procurement channels . This eliminates the need for costly and time-consuming chiral resolution steps, directly impacting synthetic workflow efficiency. The (S)-enantiomer possesses a defined optical rotation and absolute configuration (S), confirmed by InChIKey FQSUFJMIMCTWRI-SECBINFHSA-N [1].
| Evidence Dimension | Chemical Identity and Commercial Availability |
|---|---|
| Target Compound Data | CAS 1335494-47-7 ((S)-enantiomer), InChIKey: FQSUFJMIMCTWRI-SECBINFHSA-N |
| Comparator Or Baseline | CAS 914299-59-5 (racemate); CAS 1335686-78-6 ((R)-enantiomer) |
| Quantified Difference | Defined stereochemistry vs. racemic mixture |
| Conditions | Commercial sourcing databases and technical datasheets |
Why This Matters
For asymmetric synthesis in drug discovery, using a pre-resolved enantiomer reduces synthetic steps, improves yield consistency, and ensures stereochemical purity in downstream products.
- [1] 960化工网. (S)-3-(3-Chloro-phenyl)-pyrrolidine (CAS 1335494-47-7) Compound Information. View Source
